![molecular formula C23H22ClN3O2 B2557566 2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358828-03-1](/img/structure/B2557566.png)
2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H22ClN3O2 and its molecular weight is 407.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Tautomerism
Studies on NH-pyrazoles, which share structural motifs with the compound of interest, have provided insights into the tautomerism and structural behavior of these compounds. Research indicates that the presence of phenol residues in such compounds leads to the formation of sheets stabilized by complex patterns of hydrogen bonds, demonstrating the structural flexibility and potential for diverse interactions of these molecules. This foundational knowledge aids in understanding the behavior of similar compounds in various environments, including biological systems (Cornago et al., 2009).
Synthesis and Reactions
The synthesis and reaction pathways of pyrazoles and pyrazinones, closely related to the target compound, have been extensively studied. These pathways involve reactions with various reagents, leading to the formation of compounds with potential antibacterial activity. Such studies not only provide a basis for synthesizing new compounds but also highlight the versatility of pyrazoles and pyrazinones in chemical reactions, offering a template for developing novel compounds with enhanced activity (Abdel, 1991).
Biological Activities
Research into pyrazoline derivatives, similar to the compound , has revealed significant biological activities. These include strong antioxidant properties and antibacterial activity against both Gram-positive and Gram-negative bacteria. Such findings underscore the potential of these compounds in pharmaceutical applications, particularly in the development of new antimicrobial and antioxidant agents (Khotimah et al., 2018).
Anticancer Potential
Derivatives of pyrazolo[1,5-a]pyrimidine, structurally related to the target compound, have been synthesized and shown to inhibit the growth of lung cancer cells in vitro. This research highlights the potential of such compounds in the development of new anticancer therapies, offering a promising avenue for future investigation into their mechanism of action and efficacy in cancer treatment (Zheng et al., 2011).
Electrochemical Behavior
The electrochemical behavior of pyrazoles, related to the compound , has been explored, revealing insights into their oxidation mechanisms. Such studies are crucial for understanding the reactivity and potential applications of these compounds in electrochemical sensors and devices, highlighting their versatility beyond biological activities (Costea et al., 2006).
Eigenschaften
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-5-[(2,4-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-4-29-22-8-7-17(12-19(22)24)20-13-21-23(28)26(9-10-27(21)25-20)14-18-6-5-15(2)11-16(18)3/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLJCNHDGMKAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2557483.png)
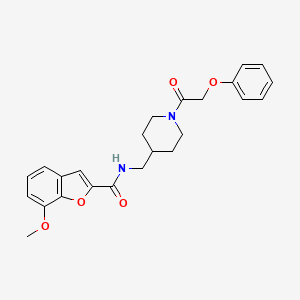

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2557488.png)

![Methyl 2-amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2557492.png)
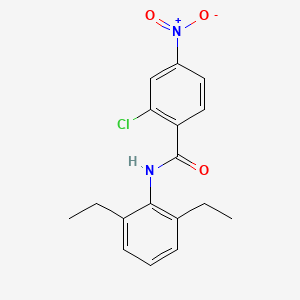
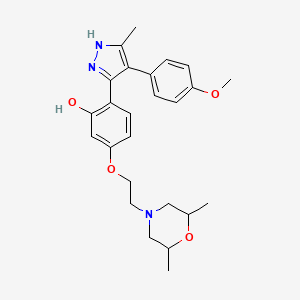
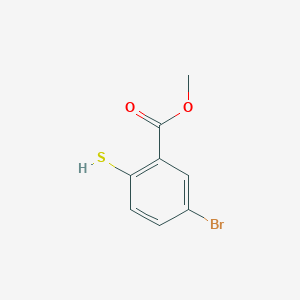
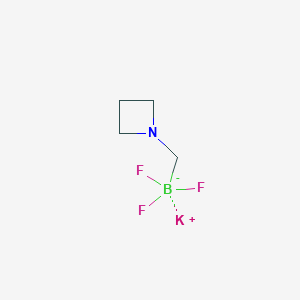
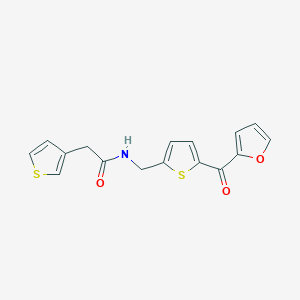

![6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2557505.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-mesitylethanediamide](/img/structure/B2557506.png)